molecular formula C21H24N2O4 B4080032 [1-(5,6-Dimethylbenzimidazol-1-yl)-3-(4-methoxyphenoxy)propan-2-yl] acetate

[1-(5,6-Dimethylbenzimidazol-1-yl)-3-(4-methoxyphenoxy)propan-2-yl] acetate

Cat. No.: B4080032
M. Wt: 368.4 g/mol
InChI Key: IWQRZNDVJTWTAD-UHFFFAOYSA-N
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Description

[1-(5,6-Dimethylbenzimidazol-1-yl)-3-(4-methoxyphenoxy)propan-2-yl] acetate: is a complex organic compound that features a benzimidazole core substituted with dimethyl groups and a methoxyphenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(5,6-Dimethylbenzimidazol-1-yl)-3-(4-methoxyphenoxy)propan-2-yl] acetate typically involves multi-step organic reactions. One common approach is to start with the benzimidazole core, which can be synthesized from o-phenylenediamine and a suitable carboxylic acid derivative. The dimethyl groups are introduced via alkylation reactions. The methoxyphenoxy moiety is then attached through etherification reactions. Finally, the acetate group is introduced using acetic anhydride under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core and the methoxyphenoxy moiety.

    Reduction: Reduction reactions can target the benzimidazole ring, potentially leading to the formation of dihydrobenzimidazole derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce dihydrobenzimidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, [1-(5,6-Dimethylbenzimidazol-1-yl)-3-(4-methoxyphenoxy)propan-2-yl] acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its benzimidazole core is known for its antimicrobial and antiviral properties, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. The benzimidazole core is a common motif in many pharmaceuticals, and modifications to this structure can lead to new drugs with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of [1-(5,6-Dimethylbenzimidazol-1-yl)-3-(4-methoxyphenoxy)propan-2-yl] acetate involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes and receptors, modulating their activity. The methoxyphenoxy moiety may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    5,6-Dimethylbenzimidazole: A simpler derivative that lacks the methoxyphenoxy and acetate groups.

    4-Methoxyphenoxyacetic acid: Contains the methoxyphenoxy moiety but lacks the benzimidazole core.

    Benzimidazole: The parent compound without any substitutions.

Uniqueness

The uniqueness of [1-(5,6-Dimethylbenzimidazol-1-yl)-3-(4-methoxyphenoxy)propan-2-yl] acetate lies in its combined structural features

Properties

IUPAC Name

[1-(5,6-dimethylbenzimidazol-1-yl)-3-(4-methoxyphenoxy)propan-2-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-14-9-20-21(10-15(14)2)23(13-22-20)11-19(27-16(3)24)12-26-18-7-5-17(25-4)6-8-18/h5-10,13,19H,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWQRZNDVJTWTAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)CC(COC3=CC=C(C=C3)OC)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[1-(5,6-Dimethylbenzimidazol-1-yl)-3-(4-methoxyphenoxy)propan-2-yl] acetate
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